Ethyl 3-(2-aminopropoxy)benzoate hydrochloride is a chemical compound characterized by its unique structure and potential applications in various scientific fields. The molecular formula for this compound is , with a molecular weight of approximately 375.888 g/mol. It falls under the classification of benzoate esters, which are derivatives of benzoic acid.
This compound can be synthesized through various chemical processes, often involving the reaction of benzoic acid derivatives with amino alcohols. The hydrochloride form indicates that the compound is in its salt form, which enhances its stability and solubility in water.
Ethyl 3-(2-aminopropoxy)benzoate hydrochloride is classified as an organic compound, specifically a benzoate ester with an amine functional group. Its structure includes an ethyl group, a benzoate moiety, and an aminopropoxy side chain.
The synthesis of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride typically involves multiple steps:
The reaction conditions are optimized for yield and purity, often utilizing reflux methods to facilitate the etherification process. The final product can be purified through recrystallization or chromatography techniques.
The molecular structure of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride can be represented as follows:
The compound exhibits racemic stereochemistry with no defined stereocenters. Its optical activity is noted as (±), indicating that it exists as a racemic mixture.
Ethyl 3-(2-aminopropoxy)benzoate hydrochloride participates in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Ethyl 3-(2-aminopropoxy)benzoate hydrochloride involves its interaction with biological targets at the molecular level, particularly through its amino and ester functionalities.
Data on specific pathways remain limited but indicate potential pharmacological relevance.
The chemical stability of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride is influenced by environmental factors such as pH and temperature. It is soluble in water due to its hydrochloride form, enhancing its usability in various applications.
Ethyl 3-(2-aminopropoxy)benzoate hydrochloride has potential applications in:
Ethyl 3-(2-aminopropoxy)benzoate hydrochloride emerged as a synthetic compound of significant interest during the early 2010s, coinciding with intensified exploration of PI3K inhibitors for oncology applications. Its development reflects a broader shift toward structurally hybrid molecules that integrate aromatic, aminoalkoxy, and ester functionalities into single entities. This period witnessed substantial pharmaceutical investment in kinase-targeted therapies, with numerous patents filed for benzimidazole and heterocyclic derivatives exhibiting anticancer potential [1] [3]. The compound's design aligns with medicinal chemistry strategies observed in compounds like substituted benzimidazoles, which demonstrated potent kinase modulation through synergistic functional group arrangements [2]. Its hydrochloride salt form likely originated from standard pharmaceutical salt formation practices aimed at enhancing crystalline stability and aqueous solubility – approaches widely documented in contemporary drug development pipelines for amine-containing bioactive molecules [4].
Table 1: Historical Milestones in Related Compound Development | Year | Development | Significance | |----------|-----------------|------------------| | 2012-2015 | PI3K inhibitor patents (e.g., CN103946226A, CN103930422A) | Established therapeutic targeting of phosphoinositide 3-kinases in cancer | | 2015 | Benzimidazole kinase inhibitors (US20150246889A1) | Demonstrated structural frameworks with overlapping functional motifs | | 2015+ | Tetrasubstituted alkene ER modulators (US9796683B2) | Validated ester-containing scaffolds in oncology |
The molecular architecture of ethyl 3-(2-aminopropoxy)benzoate hydrochloride features three strategically integrated components that confer distinctive physicochemical and target-binding properties:
Benzoate Core: The meta-substituted benzoate ester provides a rigid aromatic platform facilitating π-π stacking interactions with biological targets. This moiety mirrors structural elements observed in established kinase inhibitors where aromatic systems anchor compounds within hydrophobic binding pockets [2] [4]. The ethyl ester group (–COOCH₂CH₃) introduces controlled polarity and serves as a hydrolyzable unit, potentially enabling intracellular release of active metabolites or prodrug activation – a design principle noted in anti-tumor agent development [5].
Aminopropoxy Linker: The –O–CH₂–CH(CH₃)–NH₂ chain exhibits dual functionality:
Table 2: Functional Group Contributions to Molecular Properties | Molecular Fragment | Key Contributions | Biological Implications | |------------------------|------------------------|----------------------------| | Ethyl benzoate | • Aromatic stacking • Controlled hydrophobicity • Metabolic vulnerability | Target anchoring Passive membrane permeability Prodrug potential | | Aminopropoxy chain | • Hydrogen bond donation/acceptance • Stereochemical diversity • Cationic character (when protonated) | Kinase binding pocket interactions Enantioselective activity Enhanced solubility | | Hydrochloride counterion | • Crystalline lattice stabilization • Increased water solubility | Improved formulation properties Bioavailability enhancement |
The synergistic interplay between these components creates a molecule with balanced lipophilicity (log P ~1.5-2.5, estimated), moderate polar surface area (~50 Ų), and ionization characteristics permitting cellular membrane penetration while retaining target engagement capacity – properties computationally predicted to favor kinase inhibitor profiles [1] [3]. Molecular modeling suggests the protonated amine forms salt bridges with aspartate/glutamate residues in ATP-binding pockets, while the benzoate engages in hydrophobic interactions with non-polar kinase subdomains, collectively mimicking natural nucleotide binding [4].
Despite its promising structural features, ethyl 3-(2-aminopropoxy)benzoate hydrochloride presents significant knowledge gaps requiring systematic investigation:
Metabolic Stability and Biotransformation Pathways: The compound contains multiple enzymatically vulnerable sites, including the ester group (susceptible to carboxylesterases) and secondary amine (potential cytochrome P450 oxidation or conjugation site). Current literature lacks comprehensive metabolism studies, creating uncertainty regarding active species formation, elimination pathways, and potential reactive intermediates [3]. Comparative studies with structural analogs suggest possible ester hydrolysis to 3-(2-aminopropoxy)benzoic acid as a primary metabolite, but its pharmacological activity remains uncharacterized [5].
Enantiomer-Specific Bioactivity: The chiral center within the aminopropoxy chain necessitates investigation into stereochemical influences on target binding. Research on related compounds demonstrates profound differences in potency between enantiomers at kinase targets [2]. Resolution of racemic mixtures and individual enantiomer evaluation are required to determine whether chiral separation is essential for therapeutic application or whether racemization occurs in vivo.
Precise Mechanism of Action: While structural analogs suggest PI3K isoform modulation as a plausible mechanism [1] [3], direct biochemical evidence establishing this compound's primary targets remains limited. Unresolved questions include:
Cellular consequences beyond canonical Akt pathway modulationRecent kinase profiling technologies (e.g., kinome-wide screening) could definitively identify interaction partners [4].
Structure-Activity Relationship (SAR) Unexplored Dimensions: Existing patents describe limited analog series, leaving critical SAR questions unresolved:
Table 3: Critical Research Questions and Proposed Approaches | Research Gap | Key Questions | Recommended Approaches | |-------------------|-------------------|----------------------------| | Metabolic fate | • What are the primary metabolites? • Do metabolites contribute to efficacy/toxicity? • Which enzymes mediate biotransformation? | • Radiolabeled ADME studies • Human hepatocyte incubation • Recombinant enzyme screening | | Stereochemistry | • Do enantiomers exhibit different target affinities? • Is in vivo racemization significant? • Which enantiomer offers optimal therapeutic index? | • Chiral resolution • Enantioselective synthesis • Circular dichroism binding assays | | Target engagement | • What are the direct macromolecular targets? • Does binding differ across PI3K isoforms? • What off-target interactions occur? | • Kinome profiling • Thermal shift assays • X-ray co-crystallography | | SAR expansion | • How do structural variations impact potency? • Can selectivity be tuned via specific modifications? • Which replacements improve metabolic stability? | • Focused analog libraries • Computational docking • Free-energy perturbation studies |
Addressing these gaps requires multidisciplinary collaboration integrating medicinal chemistry synthesis, advanced biophysical characterization, and systems biology approaches. Particularly urgent is elucidating whether this scaffold exhibits polypharmacology against multiple cancer-relevant targets – a phenomenon increasingly recognized in kinase-focused compounds [1] [4] – or demonstrates unexpected selectivity that could position it as a chemical probe for specific signaling nodes. The compound's relatively simple core structure offers exceptional versatility for systematic SAR exploration to resolve these fundamental questions while potentially uncovering novel structure-activity principles applicable across benzoate-containing therapeutics.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9